1-Methyl-decahydroquinoline-8-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-decahydroquinoline-8-sulfonyl chloride typically involves the reaction of decahydroquinoline derivatives with sulfonyl chloride under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Methyl-decahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-decahydroquinoline-8-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-decahydroquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biological pathways and processes, making the compound useful in studying and manipulating these systems .
Comparison with Similar Compounds
1-Methyl-decahydroquinoline-8-sulfonyl chloride can be compared with other similar compounds, such as:
8-Hydroxyquinoline Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.
Sulfonamide Drugs: These compounds are known for their antibacterial properties and are used in the treatment of various infections.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and pathways, making it a valuable tool in scientific research and development .
Properties
Molecular Formula |
C10H18ClNO2S |
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Molecular Weight |
251.77 g/mol |
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C10H18ClNO2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h8-10H,2-7H2,1H3 |
InChI Key |
CZGLDQJJZFPVJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1C(CCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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